![molecular formula C14H13N3O B2898155 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 158501-30-5](/img/structure/B2898155.png)

5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Descripción general

Descripción

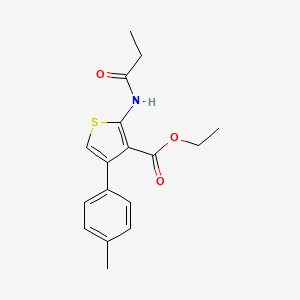

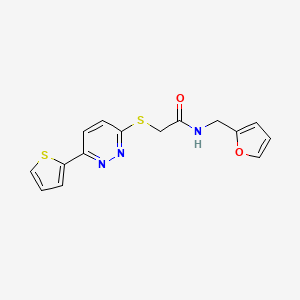

5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with the molecular formula C14H13N3O . It belongs to the family of pyrazolo[1,5-a]pyrimidines, which are N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. For instance, 5,6-diarylpyrazolo[1,5-a]pyrimidines and 6,7-diarylpyrazolo[1,5-a]pyrimidines were chemoselectively synthesized by the condensation of isoflavone and 3-aminopyrazole . The 5,6-diarylpyrazolo[1,5-a]pyrimidines were obtained via microwave irradiation, and the 6,7-diarylpyrazolo[1,5-a]pyrimidines were obtained via conventional heating .Molecular Structure Analysis

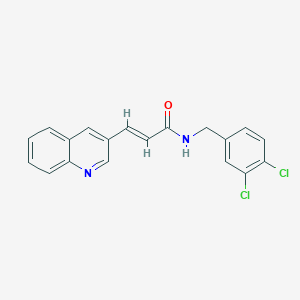

The molecular structure of 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol can be represented by the SMILES stringCC1=NC2=CC(C3=CC=CC=C3)=NN2C(O)=C1C . This indicates that the molecule contains a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .Physical And Chemical Properties Analysis

The physical form of 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is solid . Its molecular weight is 239.27 .Mecanismo De Acción

While the specific mechanism of action for 5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines have been found to possess a high impact in medicinal chemistry . They have been patented for herbicide, insecticide, and sterilization uses .

Safety and Hazards

Direcciones Futuras

Given the significant photophysical properties of pyrazolo[1,5-a]pyrimidines and their potential applications in medicinal chemistry and material science , future research could focus on exploring new synthetic routes and applications for these compounds. Additionally, the development of safer and more effective antifungal agents is still urgently needed .

Propiedades

IUPAC Name |

5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-10(2)15-13-8-12(16-17(13)14(9)18)11-6-4-3-5-7-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URYZABDSMGMPEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(NN2C1=O)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301321341 | |

| Record name | 5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646533 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol | |

CAS RN |

158501-30-5 | |

| Record name | 5,6-dimethyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301321341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1-phenylpyrrolidin-3-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2898074.png)

![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)

![(S)-4-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2898078.png)

![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)

![3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2898090.png)